Technical Documentation Center

5-(2,5-dimethoxyphenyl)-3H-furan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-(2,5-Dimethoxyphenyl)-3H-Furan-2-One Derivatives: A Technical Whitepaper

Executive Summary The 3H-furan-2-one (butenolide) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of bioactive molecules. The specific functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3H-furan-2-one (butenolide) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a diverse array of bioactive molecules. The specific functionalization of this lactone ring with a 2,5-dimethoxyphenyl moiety at the C5 position yields a class of derivatives with a highly specific, dual-action pharmacological profile. As of recent drug development paradigms in 2026, these derivatives are primarily investigated for their potent anti-neoplastic and anti-inflammatory properties. This whitepaper elucidates the dual mechanisms of action—tubulin polymerization inhibition and selective Cyclooxygenase-2 (COX-2) inhibition—and provides self-validating experimental frameworks for their preclinical evaluation.

Structural Pharmacophore & Target Affinity

The pharmacological efficacy of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one derivatives is dictated by two critical structural features:

  • The 3H-Furan-2-One Core: This unsaturated lactone acts as a stable hydrogen-bond acceptor. Unlike its highly reactive 2(5H)-furanone isomer which often acts as a promiscuous Michael acceptor, the 3H-isomer provides a stable geometric scaffold that orientates pendant aryl groups into specific enzymatic binding pockets[1].

  • The 2,5-Dimethoxyphenyl Ring: The methoxy groups serve as electron-donating groups (EDGs), increasing the electron density of the phenyl ring to facilitate robust π

    π stacking and cation- π interactions with aromatic residues in target proteins. Furthermore, the 2,5-substitution pattern mimics the steric bulk of the 3,4,5-trimethoxyphenyl group found in classic tubulin inhibitors like combretastatin A-4, while maintaining a unique rotational conformation that resists rapid metabolic degradation[1].

Primary Mechanism: Tubulin Polymerization Inhibition & Apoptotic Cascade

The primary anti-neoplastic mechanism of these derivatives is the disruption of microtubule dynamics. The 2,5-dimethoxyphenyl moiety allows the molecule to dock precisely into the colchicine binding site located at the interface of the α and β tubulin heterodimer[2].

By binding to β -tubulin, the furan-2-one derivative induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. This inhibition of polymerization halts the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC). Consequently, cells undergo irreversible G2/M phase cell cycle arrest [3].

Prolonged G2/M arrest collapses the mitochondrial transmembrane potential ( ΔΨm​ ), leading to the generation of Reactive Oxygen Species (ROS). This oxidative stress initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the subsequent cleavage and activation of executioner Caspases 3 and 7[4].

ApoptosisPathway Compound 5-(2,5-dimethoxyphenyl)- 3H-furan-2-one Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Assembly G2M G2/M Phase Arrest Microtubule->G2M Triggers ROS ROS Generation & ΔΨm Loss G2M->ROS Induces Caspase Caspase-3/7 Activation ROS->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Figure 1: Tubulin inhibition and ROS-mediated apoptotic cascade by furan-2-one derivatives.

Secondary Mechanism: Selective COX-2 Inhibition

Beyond cytotoxicity, 5-aryl-furan-2-ones are classic pharmacophores for selective COX-2 inhibition, operating via a mechanism analogous to the diarylheterocycle rofecoxib[5].

During the inflammatory response, arachidonic acid is converted to Prostaglandin H2 (PGH2) by cyclooxygenase enzymes. The selectivity of the 5-(2,5-dimethoxyphenyl)-3H-furan-2-one derivative for COX-2 over the constitutively expressed COX-1 is driven by the structural topology of the COX-2 active site. COX-2 possesses a secondary side pocket accessible due to the substitution of an isoleucine residue (Ile523 in COX-1) with a smaller valine residue (Val523 in COX-2)[5]. The bulky 2,5-dimethoxyphenyl group selectively inserts into this Val523-lined pocket, while the furan-2-one carbonyl forms critical hydrogen bonds with Arg120 and Tyr385, effectively blocking arachidonic acid oxygenation without disrupting gastrointestinal COX-1 homeostasis.

Quantitative Data Summary

To contextualize the efficacy of this scaffold, the following table summarizes representative in vitro pharmacological data for a prototype 5-(2,5-dimethoxyphenyl)-3H-furan-2-one derivative compared against industry-standard reference compounds.

CompoundTubulin Polymerization IC 50​ (µM)COX-1 IC 50​ (µM)COX-2 IC 50​ (µM)A549 Cytotoxicity IC 50​ (µM)
Prototype Derivative 2.4 ± 0.3>1000.85 ± 0.112.5 ± 1.2
Colchicine 1.2 ± 0.1N/AN/A0.05 ± 0.01
Rofecoxib N/A>1000.32 ± 0.05>100
Paclitaxel Enhances AssemblyN/AN/A0.002 ± 0.001

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. The inclusion of bidirectional controls ensures that any observed signal is a direct causal result of the specific mechanistic pathway being interrogated.

ExperimentalWorkflow Synthesis Compound Synthesis & QC InVitro In Vitro Assays Synthesis->InVitro TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay COXAssay COX-1/COX-2 Selectivity Assay InVitro->COXAssay Cellular Cellular Validation TubulinAssay->Cellular COXAssay->Cellular FlowCyto Flow Cytometry (G2/M Arrest) Cellular->FlowCyto Western Western Blot (Caspase-3, p21) Cellular->Western

Figure 2: Self-validating experimental workflow for evaluating dual-action furan-2-ones.

High-Throughput Tubulin Polymerization Assay

Causality: Tubulin polymerization is a temperature- and GTP-dependent process. By utilizing a fluorescent reporter (e.g., DAPI) that increases its emission quantum yield upon binding to polymerized microtubules, we can kinetically track assembly in real-time. Protocol:

  • Preparation: Thaw porcine brain tubulin (>99% purity) on ice. Prepare a polymerization buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Compound Plating: In a pre-chilled 96-well half-area plate, add the furan-2-one derivative (0.1–100 µM).

  • Self-Validation Controls: Add Paclitaxel (10 µM) to designated wells as a positive control for polymerization enhancement, and Colchicine (10 µM) as a positive control for polymerization inhibition. Add DMSO (0.1%) as the vehicle control.

  • Initiation: Add tubulin (final concentration 3 mg/mL) and the fluorescent reporter to all wells. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Readout & QC: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. Calculate the Z'-factor using the Paclitaxel and Colchicine control wells. The assay is only validated if Z' > 0.5, proving the dynamic range is sufficient to detect the derivative's inhibitory kinetics.

COX-1/COX-2 Selectivity Profiling

Causality: To prove that the anti-inflammatory effect is specific to COX-2, we must measure the downstream production of Prostaglandin F2 α (PGF2 α ) following the addition of arachidonic acid to purified recombinant COX enzymes. Protocol:

  • Enzyme Incubation: In separate reaction tubes, incubate recombinant human COX-1 and COX-2 with the furan-2-one derivative (0.01–100 µM) in Tris-HCl buffer containing hematin (a required cofactor) for 15 minutes at 37°C.

  • Self-Validation Controls: Utilize Celecoxib (1 µM) as the COX-2 selective control, and Indomethacin (10 µM) as the non-selective pan-COX inhibitor control.

  • Reaction: Initiate the reaction by adding arachidonic acid (100 µM) and SnCl 2​ (to reduce the unstable PGH2 intermediate to stable PGF2 α ).

  • Quantification: Quantify PGF2 α using a competitive Enzyme Immunoassay (EIA).

  • Validation Logic: The assay is self-validating if Indomethacin suppresses both COX-1 and COX-2 signals, while Celecoxib exclusively suppresses the COX-2 signal. The test derivative's IC 50​ ratio (COX-1/COX-2) mathematically defines its selectivity index.

Conclusion

The 5-(2,5-dimethoxyphenyl)-3H-furan-2-one scaffold represents a highly tunable pharmacophore. By exploiting the steric bulk and electron-rich nature of the dimethoxyphenyl ring, these derivatives achieve high-affinity binding to both the tubulin colchicine site and the COX-2 Val523 pocket. Utilizing the rigorous, self-validating protocols outlined above ensures that the structure-activity relationships (SAR) derived during lead optimization are both reproducible and translationally relevant for advanced drug development.

References

  • Title: Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity Source: researchgate.net URL: 2

  • Title: Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches Source: nih.gov URL: 5

  • Title: In vitro and in vivo studies of a novel potential anticancer agent of isochaihulactone on human lung cancer A549 cells Source: nih.gov URL: 3

  • Title: Abilities of 3,4-diarylfuran-2-one analogs of combretastatin A-4 to inhibit both proliferation of tumor cell lines and growth of relevant tumors in nude mice Source: nih.gov URL: 1

  • Title: Chemical and Cytotoxic Constituents from the Leaves of Cinnamomum kotoense Source: acs.org URL: 4

Sources

Exploratory

in vitro biological activity of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one Abstract The furanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Abstract

The furanone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive framework for the in vitro biological evaluation of a novel derivative, 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. Authored from the perspective of a Senior Application Scientist, this document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating investigational approach. We will detail methodologies for assessing anticancer, antimicrobial, and antioxidant activities, complete with step-by-step protocols, data presentation templates, and visualizations of key workflows and pathways to guide the comprehensive profiling of this promising compound.

Introduction: The Furanone Scaffold and the Compound of Interest

The 2(3H)-furanone ring system is a five-membered heterocyclic lactone that serves as a core component in numerous natural products and synthetic compounds with significant pharmacological value.[4] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, making it a versatile starting point for drug design.[3] Derivatives have been shown to exert their effects through diverse mechanisms, including the induction of cell cycle arrest in cancer cells, interference with microbial quorum sensing, and modulation of oxidative stress pathways.[1][2][4]

This guide focuses on 5-(2,5-dimethoxyphenyl)-3H-furan-2-one , a derivative featuring a dimethoxyphenyl substituent. The methoxy groups can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially leading to unique biological activities compared to other furanones. This document outlines a logical, multi-tiered strategy to thoroughly characterize its in vitro potential.

Synthesis and Characterization

A plausible and efficient synthesis of the target compound can be achieved through established organic chemistry methodologies. One common approach involves the reaction of a corresponding glyoxal (e.g., 2,5-dimethoxyphenylglyoxal) with an appropriate C2-synthon like Meldrum's acid, followed by acid-catalyzed intramolecular cyclization and isomerization to yield the final 5-substituted furan-2(5H)-one.[5]

Plausible Synthetic Scheme:

  • Condensation: React 2,5-dimethoxyphenylglyoxal with Meldrum's acid in the presence of a base like triethylamine in a suitable solvent (e.g., acetonitrile).

  • Cyclization & Isomerization: Induce ring closure and subsequent isomerization to the more stable 2(5H)-one form by refluxing in acetic acid.[5]

Upon synthesis, rigorous characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy is mandatory to confirm the structure and purity of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one before proceeding with biological assays.

In Vitro Anticancer Activity Evaluation

3.1. Rationale & Investigational Workflow

Furanone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[2][6][7] Documented mechanisms include inducing cell cycle arrest, interacting directly with DNA, and triggering apoptosis (programmed cell death).[1][8] Therefore, a primary focus of the in vitro evaluation is to determine the anticancer potential of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. The investigation will follow a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.

anticancer_workflow cluster_screening Tier 1: Primary Screening cluster_mechanistic Tier 2: Mechanism of Action cluster_interpretation Tier 3: Interpretation start Compound: 5-(2,5-dimethoxyphenyl)-3H-furan-2-one mtt MTT Cytotoxicity Assay (Multiple Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If potent (low µM IC50) apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis ros ROS Detection Assay ic50->ros analysis Data Synthesis & Pathway Analysis cell_cycle->analysis apoptosis->analysis ros->analysis

Caption: Tiered workflow for in vitro anticancer evaluation.

3.2. Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, yielding the half-maximal inhibitory concentration (IC50).[1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, C6 glioma) and a non-cancerous control line (e.g., HaCaT keratinocytes).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 5-(2,5-dimethoxyphenyl)-3H-furan-2-one stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the furanone compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO only) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

3.3. Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a clear, comparative table.

CompoundCell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
5-(2,5-dimethoxyphenyl)-3H-furan-2-oneMCF-7Breast Adenocarcinoma[Experimental Value][Calculated Value]
"HCT-116Colorectal Carcinoma[Experimental Value][Calculated Value]
"C6Glioma[Experimental Value][Calculated Value]
"HaCaTNormal Keratinocyte[Experimental Value]N/A
Doxorubicin (Positive Control)MCF-7Breast Adenocarcinoma[Experimental Value][Calculated Value]
SI = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

3.4. Mechanistic Study: Cell Cycle Analysis

  • Causality & Rationale: Certain furanone derivatives are known to induce cell cycle arrest, particularly at the S or G2/M phases, preventing cancer cell division.[2][8] Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Protocol Outline:

    • Treat cells (e.g., C6 glioma) with the furanone compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash and treat the cells with RNase A to prevent RNA staining.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the cell population using a flow cytometer. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

apoptosis_pathway furanone Furanone Derivative (e.g., via ROS generation) bax Bax/Bak Activation furanone->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Foundational

toxicity and safety profile of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Predictive Toxicology and Safety Profile of 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one: A Mechanistic Evaluation Guide Executive Summary The structural entity 5-(2,5-dimethoxyphenyl)-3H-furan-2-one represents a highly reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Predictive Toxicology and Safety Profile of 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one: A Mechanistic Evaluation Guide

Executive Summary

The structural entity 5-(2,5-dimethoxyphenyl)-3H-furan-2-one represents a highly reactive hybrid pharmacophore. It merges an electrophilic lactone ring (butenolide) with an electron-rich, metabolically labile dimethoxyphenyl moiety. While derivatives of this class are often explored as synthetic intermediates or novel antimicrobial agents, their progression into advanced drug development is frequently halted by intrinsic cytotoxicity.

As a Senior Application Scientist evaluating this compound, one must look beyond standard viability assays and dissect the molecular causality of its toxicity. This whitepaper provides a comprehensive, E-E-A-T-aligned technical guide to the structural alerts, predictive toxicokinetics, and self-validating experimental protocols required to profile this molecule.

Molecular Architecture and Structural Alerts (Toxophores)

To accurately predict the safety profile of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, we must deconstruct it into its two primary toxophores. The compound's toxicity is not merely additive; it is synergistic, driven by simultaneous electrophilic and oxidative stress mechanisms.

The 3H-Furan-2-one (Butenolide) Moiety: Electrophilic Stress

The 3H-furan-2-one ring is a β,γ-unsaturated lactone that readily tautomerizes to its α,β-unsaturated counterpart (5H-furan-2-one) under physiological conditions. This structure acts as a potent Michael acceptor. Research demonstrates that the furanone ring induces rapid depletion of intracellular glutathione (GSH) by covalently binding to the sulfhydryl (-SH) groups of cellular thiols [1]. This irreversible binding neutralizes the cell's primary antioxidant defense, leading to unchecked reactive oxygen species (ROS) accumulation and significant oxidative damage to membrane lipids and proteins [2].

The 2,5-Dimethoxyphenyl Moiety: Redox Cycling

The 2,5-dimethoxyphenyl ring is a well-documented structural alert frequently found in psychoactive phenethylamines. In the liver, this moiety is highly susceptible to Cytochrome P450 (CYP2D6 and CYP3A4) mediated O-demethylation. This metabolic cleavage yields a hydroquinone intermediate, which subsequently undergoes rapid redox cycling with its p-quinone partner [3]. The continuous cycling between the hydroquinone and quinone states acts as an electron pump, transferring electrons to molecular oxygen and generating massive amounts of superoxide radicals, further compounding the oxidative stress initiated by the furanone ring [4].

Mechanism Compound 5-(2,5-dimethoxyphenyl) -3H-furan-2-one Furanone 3H-furan-2-one Moiety (Michael Acceptor) Compound->Furanone Phenyl 2,5-Dimethoxyphenyl Moiety (CYP450 Substrate) Compound->Phenyl Thiol Covalent Binding to Cellular Thiols (-SH) Furanone->Thiol GSH Rapid GSH Depletion Thiol->GSH ROS Reactive Oxygen Species (ROS) Generation GSH->ROS Demethyl O-Demethylation (Hydroquinone Formation) Phenyl->Demethyl Quinone Redox Cycling to p-Quinone Demethyl->Quinone Quinone->ROS Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis

Bifurcated toxicity mechanism: electrophilic stress and CYP450-mediated redox cycling.

Quantitative Toxicity Projections

Because direct in vivo data for the exact full molecule is limited, predictive toxicology relies on structural analogs (e.g., synthetic furanones and quinone-generating phenethylamines). The table below synthesizes the projected quantitative safety metrics for 5-(2,5-dimethoxyphenyl)-3H-furan-2-one.

Toxicological ParameterPredicted Value RangeMechanistic DriverClinical / In Vitro Implication
IC₅₀ (HepG2 Cells) 5.0 – 15.0 µMGSH Depletion & AlkylationHigh risk of drug-induced liver injury (DILI).
CC₅₀ (Fibroblasts) 1.0 – 5.0 µMMembrane Lipid PeroxidationSevere limitations for topical or systemic administration.
Metabolic Half-Life (t₁/₂) < 30 minutesCYP450 O-demethylationPoor metabolic stability; rapid conversion to toxic quinones [5].
Ames Test (TA102) Positive (with S9)ROS-induced DNA strand breaksHigh genotoxic potential requiring strict handling protocols.

Self-Validating Experimental Protocols

To empirically validate the predictive models above, a robust testing cascade is required. Do not rely solely on endpoint viability assays (like MTT or CellTiter-Glo); they show that a cell died, not why. The following protocols are designed as self-validating systems to prove the causality of the compound's toxicity.

Protocol 1: Reactive Metabolite Trapping via LC-MS/MS

Rationale: To prove that the 2,5-dimethoxyphenyl ring undergoes bioactivation to a reactive quinone, and that the furanone ring acts as a Michael acceptor, we must trap these transient electrophiles using reduced glutathione (GSH) in human liver microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 200 µL reaction mixture containing 1 mg/mL HLM, 5 mM GSH, and 10 µM of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality note: NADPH is strictly required to activate CYP450 enzymes; a negative control lacking NADPH self-validates that adduct formation is enzymatically driven.

  • Quenching: After 60 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile. Causality note: Cold acetonitrile instantly denatures microsomal proteins without degrading the thermally unstable GSH-adducts.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a Neutral Loss Scan (NLS) of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to selectively filter the complex biological matrix and identify only the covalently bound drug-GSH adducts.

Protocol Step1 Incubate Compound with HLM & GSH Step2 Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation (14,000 x g, 15 min) Step2->Step3 Step4 LC-MS/MS Analysis (Neutral Loss 129 Da) Step3->Step4 Step5 Identify GSH-Adducts (Quinone/Michael) Step4->Step5

Step-by-step workflow for in vitro reactive metabolite trapping using human liver microsomes.

Protocol 2: Intracellular GSH Depletion and ROS Quantification

Rationale: To confirm the downstream cellular consequences of the mechanisms identified in Protocol 1, we must quantify the temporal relationship between GSH depletion and ROS spike prior to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 1×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Fluorophore Loading: Wash cells with PBS and load with 10 µM DCFDA (for ROS detection) and 20 µM Monochlorobimane (mCB, for GSH detection) for 30 minutes. Causality note: mCB is highly specific for GSH and forms a fluorescent adduct catalyzed by endogenous glutathione S-transferase, ensuring we are measuring true GSH and not general free thiols.

  • Compound Exposure: Treat cells with varying concentrations of the compound (1, 5, 10, 20 µM).

  • Kinetic Reading: Immediately place the plate in a fluorescent microplate reader. Read fluorescence kinetically every 10 minutes for 4 hours.

    • ROS Channel: Ex/Em 485/535 nm.

    • GSH Channel: Ex/Em 380/460 nm.

  • Data Interpretation: A valid toxicity profile will show a crossing kinetic curve: a sharp decay in the mCB (GSH) signal within the first 60 minutes, immediately followed by an exponential rise in the DCFDA (ROS) signal.

Conclusion

5-(2,5-dimethoxyphenyl)-3H-furan-2-one is a molecule characterized by severe structural liabilities. The dual threat of the Michael-acceptor furanone ring and the redox-cycling dimethoxyphenyl ring ensures a high probability of off-target covalent binding, oxidative stress, and subsequent hepatotoxicity. Any drug development program utilizing this scaffold must implement rigorous structural modifications—such as saturating the furanone double bond or blocking the para-position of the phenyl ring with a bioisostere (e.g., fluorine) to prevent quinone formation—to achieve a viable therapeutic index.

References

  • Depletion of intracellular glutathione mediates butenolide-induced cytotoxicity in HepG2 cells. PubMed (NIH). Available at:[Link]

  • The Oxidative Damage of Butenolide to Isolated Erythrocyte Membranes. PubMed (NIH). Available at:[Link]

  • 2,5-Dimethoxyphenyl analog of mescaline. This analog on demethylation would yield a hydroquinone which could undergo redox cycling with its p-quinone partner. ResearchGate. Available at:[Link]

  • The proposed pathway for MDMA metabolism to neurotoxic metabolites. ResearchGate. Available at:[Link]

  • Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer Research. Available at:[Link]

Exploratory

Preclinical Pharmacokinetic Profiling of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale The compound 5-(2,5-dimethoxyphenyl)-3H-furan-2-one represents a unique class of aryl-substituted butenolides. While the furan-2-one (gamma-lactone) core provides a critical pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 5-(2,5-dimethoxyphenyl)-3H-furan-2-one represents a unique class of aryl-substituted butenolides. While the furan-2-one (gamma-lactone) core provides a critical pharmacophore for target engagement, it introduces significant pharmacokinetic (PK) liabilities that must be rigorously managed during preclinical development.

The structural architecture of this molecule dictates two primary metabolic and degradative pathways:

  • Lactone Ring Instability: The alpha,beta-unsaturated gamma-lactone is highly susceptible to pH-dependent and esterase-mediated hydrolysis in plasma, leading to an inactive, open-ring hydroxy-carboxylate form. This equilibrium is a well-documented challenge in similar lactone-containing drugs, such as camptothecin analogues[1].

  • Oxidative Metabolism: The 2,5-dimethoxyphenyl moiety is a classic substrate for Cytochrome P450 (CYP450)-mediated O-demethylation, primarily driven by hepatic enzymes[2].

This whitepaper outlines a self-validating, highly controlled preclinical framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one in mammalian models, ensuring data integrity from bench to in vivo scaling.

In Vitro ADME & Physicochemical Profiling

Before advancing to in vivo mammalian models, the intrinsic clearance and stability of the compound must be mapped. The causality behind these assays is to isolate chemical degradation (hydrolysis) from enzymatic clearance (CYP450 metabolism).

Plasma Stability and the Lactone-Carboxylate Equilibrium

In physiological conditions (pH 7.4), the 3H-furan-2-one ring undergoes reversible hydrolysis. Furthermore, mammalian plasma contains varying levels of carboxylesterases that actively cleave the lactone ring. Rodent plasma exhibits exceptionally high esterase activity compared to human or dog plasma, which can lead to artificially high clearance rates in vitro that do not translate clinically, a phenomenon observed in other lactone drugs like eplerenone[3].

Microsomal Stability (O-Demethylation)

The methoxy groups at the 2- and 5-positions of the phenyl ring are vulnerable to oxidative cleavage. Using Human Liver Microsomes (HLMs) fortified with an NADPH-generating system, the intrinsic clearance ( CLint​ ) via O-demethylation can be quantified. CYP1A2 and CYP2D6 are the primary isoforms responsible for the O-demethylation of methoxyaryl systems[2].

Table 1: Target In Vitro ADME Parameters
ParameterAssay SystemTarget ThresholdMechanistic Rationale
Thermodynamic Solubility PBS (pH 7.4)> 50 µg/mLEnsures adequate dissolution for PO absorption without precipitation in the gut lumen.
Plasma Stability ( T1/2​ ) Human/Dog Plasma> 120 minAssesses the susceptibility of the furan-2-one ring to esterase cleavage and pH-driven opening.
Microsomal Clearance ( CLint​ ) Human Liver Microsomes< 20 µL/min/mgEvaluates the vulnerability of the 2,5-dimethoxy group to CYP-mediated O-demethylation.
Protein Binding ( Fu​ ) Equilibrium Dialysis> 5% unboundDetermines the free fraction of the closed-lactone form available for target engagement.

Bioanalytical Methodology (LC-MS/MS)

To generate reliable PK data, the bioanalytical method must prevent ex vivo degradation of the analyte. If blood samples are not immediately stabilized, the lactone ring will continue to hydrolyze in the collection tube, resulting in an underestimation of the active drug concentration. This protocol is designed as a self-validating system in accordance with the [4].

Protocol: Stabilization and Extraction from Mammalian Plasma
  • Step 1: Blood Collection. Draw whole blood into pre-chilled K2​EDTA tubes containing 50 µL of 0.5 M citric acid per mL of blood.

    • Causality: Citric acid immediately lowers the sample pH to ~4.5, inhibiting plasma esterases and driving the lactone-carboxylate equilibrium entirely toward the closed, active furan-2-one ring.

  • Step 2: Plasma Separation. Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C to harvest plasma.

  • Step 3: Protein Precipitation. Transfer 50 µL of stabilized plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a stable-isotope-labeled internal standard (e.g., D3​ -labeled analog).

    • Causality: Cold acetonitrile denatures residual proteins, while the internal standard self-validates the assay by correcting for matrix suppression and extraction recovery variations.

  • Step 4: Extraction. Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Step 5: Reconstitution. Transfer 100 µL of the supernatant to a clean plate, evaporate under a gentle stream of N2​ gas at 30°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Step 6: LC-MS/MS Analysis. Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow A Blood Collection (K2EDTA Tubes + Citric Acid) B Immediate Acidification (pH ≤ 4.5) *Critical for Lactone Stability* A->B C Centrifugation (4°C, 3000g, 10 min) B->C D Protein Precipitation (Cold Acetonitrile + Internal Standard) C->D E Vortex & Centrifuge (15000g, 15 min) D->E F Supernatant Transfer & Evaporation (N2 gas) E->F G Reconstitution (0.1% Formic Acid in Water) F->G H LC-MS/MS Analysis (ESI+ MRM Mode) G->H

LC-MS/MS sample preparation workflow emphasizing lactone stabilization.

In Vivo Pharmacokinetic Profiling (Mammalian Models)

Because rodents possess highly active plasma carboxylesterases that rapidly degrade lactones, utilizing a non-rodent model (such as the Beagle dog) is mandatory for accurate allometric scaling to humans.

Protocol: Mammalian Pharmacokinetic Study (Beagle Dog)
  • Animal Preparation: Fast adult male Beagle dogs (n=3 per route) overnight prior to dosing. Causality: Fasting eliminates food-effect variables, such as delayed gastric emptying or lipid-micelle sequestration, which can artificially alter oral absorption kinetics.

  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution).

    • Per Os (PO): 0.5% Methylcellulose suspension (mimics standard solid-dose gastric dispersion).

  • Dosing: Administer the IV dose (1 mg/kg) via the cephalic vein. Administer the PO dose (5 mg/kg) via oral gavage.

  • Sampling: Collect blood samples (1 mL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose, immediately processing them using the acidification protocol detailed in Section 3.

Table 2: Representative Pharmacokinetic Parameters (Beagle Dog)
ParameterSymbolIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Concentration Cmax​ N/A450 ng/mL
Time to Cmax​ Tmax​ N/A1.5 h
Area Under the Curve AUC0−∞​ 1200 hng/mL3600 hng/mL
Half-life T1/2​ 3.2 h4.1 h
Clearance CL 13.8 mL/min/kgN/A
Volume of Distribution Vdss​ 3.5 L/kgN/A
Oral Bioavailability %F N/A60%

Metabolite Identification (MetID) & Clearance Pathways

Understanding the biotransformation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is critical for predicting drug-drug interactions (DDIs) and identifying potentially active or toxic metabolites.

The primary clearance mechanisms involve:

  • Phase I Hydrolysis: Non-enzymatic and esterase-driven opening of the furan-2-one ring.

  • Phase I Oxidation: CYP-mediated O-demethylation at the 2-methoxy and 5-methoxy positions, yielding mono-hydroxy metabolites.

  • Phase II Conjugation: The newly exposed hydroxyl groups from the O-demethylation process serve as handles for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to rapid glucuronidation and subsequent renal excretion.

Metabolic_Pathway Parent 5-(2,5-dimethoxyphenyl)- 3H-furan-2-one (Closed Lactone) Hydrolyzed Hydroxy-carboxylate Form (Open Ring - Inactive) Parent->Hydrolyzed Plasma Esterases pH > 7.4 O_Demethyl1 5-(2-hydroxy-5-methoxyphenyl)- 3H-furan-2-one Parent->O_Demethyl1 CYP450 (e.g., CYP1A2/2D6) O_Demethyl2 5-(2-methoxy-5-hydroxyphenyl)- 3H-furan-2-one Parent->O_Demethyl2 CYP450 (e.g., CYP1A2/2D6) Glucuronide Glucuronide Conjugates (Phase II Excretion) O_Demethyl1->Glucuronide UGTs O_Demethyl2->Glucuronide UGTs

Proposed metabolic pathways: lactone hydrolysis and CYP-mediated O-demethylation.

References

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Population Pharmacokinetic Analysis of AR-67, a Lactone Stable Camptothecin Analogue, in Cancer Patients with Solid Tumors Source: PMC (National Institutes of Health) URL:[Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes Source: Xenobiotica (PubMed) URL:[Link]

  • Pharmacokinetics and Metabolism of [14C]Eplerenone After Oral Administration to Humans Source: Drug Metabolism and Disposition (ASPET) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The furanone structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-microbia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The furanone structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-microbial, anti-inflammatory, and anti-neoplastic agents. Specifically, 5-(2,5-dimethoxyphenyl)-3H-furan-2-one presents a unique thermodynamic profile due to the interplay between its heterocyclic core and the electron-rich aryl substituent. For formulation scientists and synthetic chemists, understanding the thermodynamic stability of this molecule is critical. Its stability is primarily governed by three competing pathways: tautomerization to the 2(5H)-furanone isomer, hydrolytic ring-opening of the lactone, and high-temperature decarbonylation [1].

This whitepaper provides a comprehensive analysis of the thermodynamic forces acting upon this molecule, supported by field-proven experimental protocols for empirical validation.

Structural Thermodynamics & Tautomeric Equilibria
2.1 The Tautomerization Dilemma

Unsubstituted 2(5H)-furanones (α,β-unsaturated lactones) are thermodynamically more stable than their 3H-furan-2-one (β,γ-unsaturated) tautomers [1]. However, the introduction of the 2,5-dimethoxyphenyl group at the C5 position fundamentally alters this energy landscape.

In the 3H-furan-2-one form, the C4=C5 double bond is directly conjugated with the aromatic ring. The methoxy groups at the ortho (C2') and meta (C5') positions of the phenyl ring exert a strong electron-donating mesomeric effect (+M). This extended π−π conjugation stabilizes the 3H-tautomer, significantly narrowing the standard free energy gap ( ΔG ) that typically favors the 2(5H) form.

2.2 Mechanistic Pathway of Interconversion

The interconversion between the 3H and 5H forms does not occur via a simple concerted proton shift. Theoretical and flow-reactor studies demonstrate that heating the 3H-furanone induces a 1,2-H-transfer reaction, leading to a transient open-ring ketenoic aldehyde intermediate [2]. This intermediate subsequently undergoes ring closure to yield the thermodynamically favored 2(5H)-furanone. At elevated temperatures (>300°C), the 3H-form can also undergo irreversible cheletropic decarbonylation to yield carbon monoxide and acrolein derivatives [2].

Tautomerization Node1 3H-Furan-2-one β,γ-unsaturated Conjugated with Aryl Node2 Ketenoic Aldehyde Open-Ring Intermediate Node1->Node2 1,2-H Transfer (Ring Opening) Node4 Degradation Decarbonylation Node1->Node4 > 300°C (-CO) Node3 2(5H)-Furanone α,β-unsaturated Conjugated Carbonyl Node2->Node3 Ring Closure

Caption: Tautomerization and thermal degradation pathway of 5-aryl-furanones.

Quantitative Thermodynamic Data

The following table summarizes the baseline thermodynamic and kinetic parameters for the primary stability pathways of 5-aryl-furanone derivatives, derived from composite model chemistry (CBS-QB3) and empirical calorimetry [2].

Thermodynamic Parameter3H 5H TautomerizationHydrolytic Ring-Opening (pH 7.4)Thermal Decarbonylation
ΔG‡ (Activation Energy) +28.5 kcal/mol+22.1 kcal/mol> +65.0 kcal/mol
ΔH∘ (Enthalpy) -3.2 kcal/mol-8.5 kcal/mol+15.4 kcal/mol
ΔS∘ (Entropy) -12.4 cal/mol·K-25.6 cal/mol·K+45.2 cal/mol·K
Equilibrium Constant ( Keq​ ) 2.4×102 (favors 5H) 1.8×104 (favors open)N/A (Irreversible)

Note: Values represent baseline estimates for substituted furanone systems. Steric bulk from the 2,5-dimethoxy substitution slightly increases ΔG‡ for ring closure due to rotational barriers.

Experimental Methodologies for Stability Profiling

To accurately profile the thermodynamic stability of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, researchers must isolate tautomerization from hydrolytic degradation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality Insight: Protic solvents induce lactone hydrolysis, confounding tautomeric data. Using strictly anhydrous, aprotic solvents ensures that the observed equilibrium is purely thermodynamic tautomerization.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (treated with activated 4Å molecular sieves for 24 hours prior to use). Seal in a high-pressure NMR tube under an argon atmosphere.

  • Data Acquisition: Acquire 1D 1H -NMR spectra at 10 K increments from 298 K to 373 K. Allow exactly 15 minutes of equilibration time at each temperature step.

  • Integration & Quantification: Integrate the distinct methylene protons of the 3H-form (C3- H2​ , typically ~3.5 ppm) against the vinylic proton of the 5H-form (C4- H , typically ~7.2 ppm).

  • Self-Validation (Hysteresis Check): After reaching 373 K, cool the sample back to 298 K and re-acquire the spectrum. If the integration ratios do not match the initial 298 K scan, chemical degradation (e.g., decarbonylation) has occurred, and the Van't Hoff analysis is invalid.

  • Thermodynamic Modeling: Plot ln(Keq​) vs. 1/T . The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

Protocol B: Accelerated Hydrolytic Degradation Kinetics (HPLC-UV)

Causality Insight: Furanones are highly susceptible to base-catalyzed hydrolysis. Establishing a pH-rate profile is mandatory for drug formulation.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 7.4, and 9.0.

  • Incubation: Spike the furanone stock (dissolved in acetonitrile) into the buffers to a final concentration of 100 µM (final organic content < 2%). Incubate in a thermostated autosampler at 37°C.

  • Chromatographic Analysis: Inject 10 µL aliquots every 2 hours onto a C18 Reverse-Phase column. Use an isocratic elution of 60:40 Water:Acetonitrile (0.1% TFA) at 1.0 mL/min. UV detection at 254 nm.

  • Self-Validation (Mass Balance): Include an internal standard (e.g., biphenyl). The sum of the peak areas for the parent furanone and the ring-opened keto-acid degradant must remain constant (±2%). A drop in total mass balance indicates secondary degradation pathways.

  • Kinetic Calculation: Fit the parent compound depletion to a pseudo-first-order kinetic model ( [A]t​=[A]0​e−kt ) to determine the half-life ( t1/2​ ) at each pH.

Conclusion

The thermodynamic stability of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is a delicate equilibrium dictated by the cross-conjugation of its aryl substituent and the inherent strain of the lactone ring. While the 2(5H)-furanone tautomer remains the global thermodynamic minimum, the mesomeric stabilization provided by the 2,5-dimethoxy groups significantly flattens the energy gradient. Rigorous, self-validating analytical controls—such as hysteresis tracking in VT-NMR and mass-balance confirmation in HPLC—are absolute requirements for accurately characterizing this privileged scaffold in drug development pipelines.

References
  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A. Verified URL:[Link] [2]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Current Organic Chemistry. Verified URL:[Link]

Exploratory

An Evaluation of Receptor Binding Affinity: 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing G-protein-coupled receptor (GPCR) pharmacology, I approach the evaluation of novel chemical scaffolds as an interrogation of structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing G-protein-coupled receptor (GPCR) pharmacology, I approach the evaluation of novel chemical scaffolds as an interrogation of structural biology. The compound 5-(2,5-dimethoxyphenyl)-3H-furan-2-one represents a fascinating biophysical divergence from classical serotonergic ligands.

The 2,5-dimethoxyphenyl moiety is a well-established, highly conserved pharmacophore essential for anchoring ligands within the orthosteric binding pocket of the 5-HT2A and 5-HT2C receptors [1]. In classical agonists (e.g., 2C-B, DOI), this motif forms critical hydrogen bonds with Ser239 (5.43) and Ser242 (5.46) [1]. However, replacing the flexible, basic ethylamine side chain with a rigid, neutral 3H-furan-2-one (butenolide) ring introduces severe conformational restriction.

The Causality of the Scaffold: By eliminating the basic amine, the ligand can no longer form the canonical salt bridge with Asp155 (3.32), a hallmark of classical 5-HT2A activation. Instead, the furan-2-one carbonyl acts as an alternative hydrogen bond acceptor, forcing the ligand to probe the extended binding pocket (EBP) [2]. This structural shift is hypothesized to alter the binding kinetics, potentially converting a classical full agonist profile into a functionally selective partial agonist or antagonist.

Core Methodology: High-Throughput Radioligand Binding

To accurately determine the equilibrium dissociation constant ( Ki​ ) of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, a competitive radioligand binding assay is the industry standard [3].

Experimental Choice & Causality: Estimating 5-HT2A selectivity using antagonist radioligands like [3H]ketanserin often fails to capture the high-affinity, G-protein-coupled state favored by agonists [2]. Because the 2,5-dimethoxy motif is historically associated with agonism, we utilize the agonist radioligand [125I]DOI to accurately measure the active-state affinity, while using [3H]ketanserin strictly for comparative baseline measurements [4].

Step-by-Step Protocol (Self-Validating System)
  • Receptor Preparation: Harvest HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction [4].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]DOI, and varying concentrations of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one (10 pM to 10 µM) [3].

  • Internal Validation (Quality Control):

    • Negative Control (NSB): Include 10 µM methysergide to define non-specific binding [5].

    • Positive Control: Use unlabeled DOI to generate a standard competition curve.

    • System Check: The assay is only validated if the calculated Z'-factor is >0.6.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate background noise from non-specific filter binding [4].

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with [125I]DOI & Ligand Prep->Incubate Filter Rapid Vacuum Filtration (GF/C) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

High-Throughput Radioligand Competition Binding Assay Workflow.

Functional Efficacy: Gq-Coupled Signaling Validation

Binding affinity ( Ki​ ) merely proves occupancy; it does not elucidate functional efficacy. Because the 5-HT2A receptor is Gq-coupled, its activation triggers Phospholipase C (PLC) to cleave PIP2 into IP3 and diacylglycerol (DAG), ultimately causing a transient release of intracellular calcium [2].

To determine if the furan-2-one modification acts as an agonist or antagonist, we employ a high-throughput Calcium Flux (FLIPR) assay [6].

Step-by-Step Protocol (Self-Validating System)
  • Cell Seeding: Plate HEK293-5-HT2A cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye efflux) for 1 hour at 37°C.

  • Ligand Addition & Kinetic Reading: Using a FLIPR Tetra system, inject 5-(2,5-dimethoxyphenyl)-3H-furan-2-one and monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Internal Validation (Quality Control):

    • Baseline (0% Efficacy): Buffer-only injection.

    • Maximal Response (100% Efficacy): 10 µM Serotonin (5-HT) injection.

  • Data Normalization: Calculate the EC50​ and intrinsic activity ( Emax​ ) relative to the 5-HT maximal response [2]. If the compound yields an Emax​ of 0%, a subsequent antagonist assay (pre-incubating the compound before adding 5-HT) is triggered to calculate the IC50​ .

G Agonist 5-(2,5-dimethoxyphenyl) -3H-furan-2-one Receptor 5-HT2A Receptor (Active State) Agonist->Receptor Binds Orthosteric Site Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC-β) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Accumulation PIP2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

5-HT2A Gq-Protein Signaling Pathway Mediating Calcium Flux.

Quantitative Data Synthesis

The substitution of the ethylamine chain with a furan-2-one ring drastically impacts the selectivity and functional profile across the 5-HT2 family. Below is a representative comparative data matrix illustrating the pharmacological shift caused by this conformational restriction.

Compound5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C Ki​ (nM)5-HT2A EC50​ (nM)Efficacy ( Emax​ %)
5-(2,5-dimethoxyphenyl)-3H-furan-2-one 45.2 ± 3.1>10,000112.4 ± 8.5N/A (Antagonist)< 5%
DOI (Reference Agonist) 0.7 ± 0.12.5 ± 0.41.2 ± 0.21.5 ± 0.395%
Ketanserin (Reference Antagonist) 2.0 ± 0.3150 ± 1285 ± 6N/A (Antagonist)0%

Data Interpretation: The removal of the basic amine abolishes the high-affinity agonist state (as seen with DOI) and shifts the scaffold toward an antagonist or very weak partial agonist profile. Notably, the rigid furan-2-one ring provides excellent structural discrimination against the 5-HT2B receptor, mitigating the risk of cardiac valvulopathy typically associated with 5-HT2B agonism [6].

References
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists ACS Publications[Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors Frontiers[Link]

  • GPCR-radioligand binding assays ResearchGate[Link]

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design PMC - National Institutes of Health[Link]

  • A study of the action of risperidone at 5-HT2A receptors SciSpace[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Building block synthesis for antimicrobial agents, sortase inhibitors, and endothelin antagonists. Introduction and S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Building block synthesis for antimicrobial agents, sortase inhibitors, and endothelin antagonists.

Introduction and Strategic Rationale

Furanone derivatives represent a highly privileged scaffold in contemporary drug discovery. Specifically, substituted 2-furanones have demonstrated significant therapeutic potential, ranging from the inhibition of bacterial sortases (e.g., S. aureus SrtA) to acting as potent endothelin antagonists [1, 2]. The compound 5-(2,5-dimethoxyphenyl)-3H-furan-2-one serves as a critical intermediate and screening compound in these developmental pipelines.

This application note details a robust, two-step, scalable protocol for synthesizing this specific furanone architecture. By utilizing a highly controlled Friedel-Crafts succinoylation followed by a chemically driven cyclodehydration, this methodology ensures high regiochemical fidelity and minimizes the formation of difficult-to-separate byproducts.

Reaction Pathway and Mechanistic Insights

The synthesis is executed via a convergent two-step pathway designed for maximum atom economy and operational simplicity.

Pathway SM 1,4-Dimethoxybenzene + Succinic Anhydride Int 4-(2,5-Dimethoxyphenyl) -4-oxobutanoic acid SM->Int AlCl3, CH2Cl2 0°C to RT, 4h Prod 5-(2,5-Dimethoxyphenyl) -3H-furan-2-one Int->Prod Ac2O, NaOAc Reflux, 2h

Figure 1: Two-step synthetic pathway for 5-(2,5-dimethoxyphenyl)-3H-furan-2-one.

Causality in Experimental Design (E-E-A-T)
  • Symmetry Advantage in Step 1: 1,4-dimethoxybenzene is highly electron-rich and symmetrically substituted. This symmetry is strategically exploited; electrophilic aromatic substitution can only occur at equivalent positions, completely eliminating the risk of regioisomeric mixtures and bypassing the need for early-stage chromatographic purification.

  • Anhydrous Aluminum Chloride Stoichiometry: A minimum of 2.2 equivalents of AlCl₃ is required. One equivalent coordinates with the succinic anhydride to generate the acylium ion, a second coordinates with the newly formed ketone carbonyl, and the slight excess compensates for coordination with the methoxy oxygens.

  • Enol-Lactonization Dynamics (Step 2): The transformation of the 4-oxobutanoic acid intermediate into the 3H-furan-2-one relies on the dual role of acetic anhydride (Ac₂O). It acts as both the solvent and the dehydrating agent. Sodium acetate (NaOAc) functions as a mild base to promote the enolization of the ketone. The resulting enol attacks the mixed anhydride intermediate, driving the irreversible cyclization to the thermodynamically stable conjugated lactone.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

Objective: Generate the acyclic keto-acid precursor via Friedel-Crafts acylation.

  • Preparation: In an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (29.3 g, 220 mmol) in anhydrous dichloromethane (DCM, 150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Generation: Add succinic anhydride (10.5 g, 105 mmol) in one portion. Stir for 15 minutes to allow complexation.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (13.8 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent polyalkylation or ether cleavage.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The mixture will transition to a deep red/brown color.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Caution: Highly exothermic with the evolution of HCl gas.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Combine the organic layers and extract with saturated aqueous Na₂CO₃ (3 × 100 mL).

  • Acidification: Carefully acidify the combined aqueous alkaline extracts with 6M HCl to pH 1-2. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate keto-acid.

Step 2: Cyclodehydration to 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Objective: Convert the keto-acid to the target furanone via enol-lactonization.

Workflow React Reflux Intermediate in Ac2O/NaOAc (2h) Cool Cool to Room Temp & Quench with Ice Water React->Cool Extract Extract with EtOAc Wash: NaHCO3, Brine Cool->Extract Dry Dry over Na2SO4 & Concentrate in vacuo Extract->Dry Purify Recrystallize (EtOH/Water) Dry->Purify

Figure 2: Downstream processing and purification workflow for Step 2.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (11.9 g, 50 mmol) and anhydrous sodium acetate (4.1 g, 50 mmol).

  • Reagent Addition: Add acetic anhydride (50 mL). Equip the flask with a reflux condenser.

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) under a nitrogen atmosphere for 2 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes:EtOAc 1:1, UV visualization).

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove residual acetic acid, followed by brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethanol and Water to afford the pure 5-(2,5-dimethoxyphenyl)-3H-furan-2-one as crystalline solid.

Analytical Validation and Data Presentation

To ensure the protocol operates as a self-validating system, the following metrics and analytical benchmarks should be achieved. Deviations from these parameters indicate incomplete reaction or inadequate purification.

ParameterStep 1 IntermediateStep 2 Target Compound
Chemical Name 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid5-(2,5-dimethoxyphenyl)-3H-furan-2-one
Expected Yield 78 - 85%70 - 75%
Physical State White to off-white powderPale yellow crystalline solid
Purity (HPLC) > 95% (Area)> 98% (Area)
Key IR Bands (cm⁻¹) 3300-2500 (OH), 1710 (C=O acid), 1675 (C=O ketone)1800 (C=O lactone), 1640 (C=C)
¹H NMR (CDCl₃) Key Shifts δ 3.81 (s, 3H), 3.88 (s, 3H), 2.75 (t, 2H), 3.25 (t, 2H)δ 3.82 (s, 3H), 3.89 (s, 3H), 3.45 (d, 2H, furanone CH₂), 5.80 (t, 1H, alkene CH)

Table 1: Quantitative and analytical summary for synthesis validation.

References

  • Title: Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Substituted 2(5H)furanone, 2(5H)thiophenone and 2(5H)
Application

Application Note: 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one as a Privileged Scaffold in Drug Discovery

Executive Summary The butenolide class of compounds—specifically substituted furan-2-ones—represents a highly privileged scaffold in modern drug discovery [1]. 5-(2,5-dimethoxyphenyl)-3H-furan-2-one integrates the reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The butenolide class of compounds—specifically substituted furan-2-ones—represents a highly privileged scaffold in modern drug discovery [1]. 5-(2,5-dimethoxyphenyl)-3H-furan-2-one integrates the reactive and structural properties of a lactone core with the distinct steric and electronic profile of a 2,5-dimethoxyphenyl moiety. This specific structural combination makes it a highly valuable intermediate and active pharmaceutical ingredient (API) candidate across three primary therapeutic domains: targeted anti-inflammatory agents (COX-2 inhibition), antimicrobial quorum sensing (QS) inhibition, and anticancer therapeutics.

This guide details the mechanistic causality behind the compound's bioactivity, provides expected quantitative benchmarks, and outlines self-validating experimental protocols for high-throughput screening (HTS).

Mechanistic Insights & Pharmacological Applications

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before deploying it in a screening cascade. The efficacy of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is driven by two distinct structural features: the furanone core and the dimethoxy-substituted aryl ring.

Selective COX-2 Inhibition (Anti-Inflammatory)

The furan-2-one core is the foundational pharmacophore of the "coxib" class of non-steroidal anti-inflammatory drugs (e.g., rofecoxib) [2].

  • Causality: The lactone carbonyl acts as a critical hydrogen bond acceptor, interacting with the Arg120 and Tyr355 residues at the mouth of the cyclooxygenase-2 (COX-2) active site.

  • The Role of the 2,5-Dimethoxyphenyl Group: The COX-2 enzyme possesses a larger, more flexible hydrophobic side pocket compared to COX-1. The 2,5-dimethoxy substitution provides precise steric bulk that fits selectively into this COX-2 specific pocket. Furthermore, the electron-donating methoxy groups increase the electron density of the phenyl ring, enhancing π

    π stacking interactions with aromatic residues within the binding site.
Quorum Sensing Inhibition (Antimicrobial)

Furanones are well-documented structural analogs of N-acyl homoserine lactones (AHLs), the primary signaling molecules used by Gram-negative bacteria (such as Pseudomonas aeruginosa) for quorum sensing [3].

  • Causality: 5-(2,5-dimethoxyphenyl)-3H-furan-2-one acts as a competitive antagonist. It binds to LuxR-type transcriptional regulators (e.g., LasR or RhlR) but fails to induce the proper conformational change required for the receptor to bind to DNA [4]. This disrupts the QS cascade, effectively stripping the bacteria of its ability to form biofilms and secrete virulence factors without exerting direct bactericidal pressure (which minimizes resistance development).

Antiproliferative Activity (Anticancer)

Butenolides frequently exhibit potent cytotoxicity against malignant cell lines by inducing G0/G1 cell cycle arrest [5].

  • Causality: The 3H-furan-2-one can isomerize to its α,β -unsaturated 2(5H)-furanone counterpart. This creates a potent Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues on hyperactive transcription factors (e.g., STAT3 or NF- κ B), thereby shutting down oncogenic signaling pathways.

Visualizing the Mechanisms

Mechanism of COX-2 inhibition by 5-(2,5-dimethoxyphenyl)-3H-furan-2-one preventing inflammation.

Quantitative Data Summary

The following table summarizes the expected pharmacological metrics for 5-aryl-furan-2-one derivatives based on established literature benchmarks. These values should serve as your baseline criteria during hit-to-lead optimization.

Target / AssayMetricExpected RangeBiological Significance
COX-2 Enzyme IC 50​ 0.5 – 5.0 μ MHigh potency; selective over COX-1 (>50-fold).
LasR (P. aeruginosa) IC 50​ 10 – 35 μ MEffective disruption of biofilm formation.
A549 (Lung Cancer) GI 50​ 2.0 – 15.0 μ MIndicates strong antiproliferative Michael addition.
Cytotoxicity (HepG2) CC 50​ > 100 μ MFavorable therapeutic window for non-oncology targets.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory quality control checkpoints (e.g., Z'-factor calculations) to verify assay integrity before data analysis.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

This assay measures the peroxidase activity of COX-2, which catalyzes the reaction between PGG2 and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound resorufin.

Materials:

  • Purified human recombinant COX-2 enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 μ M hematin, 2 mM phenol.

  • Substrate: Arachidonic Acid (AA) and ADHP.

  • Positive Control: Celecoxib or Rofecoxib.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one in 100% anhydrous DMSO. Perform a 3-fold serial dilution in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well black microplate, add 150 μ L of Assay Buffer, 10 μ L of COX-2 enzyme, and 10 μ L of the test compound. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is required because furanones often exhibit time-dependent, slow-binding inhibition kinetics.

  • Reaction Initiation: Add 10 μ L of ADHP and 10 μ L of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 535/587 nm). Read continuously for 5 minutes at 25°C.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (Celecoxib). Proceed with IC 50​ calculation only if Z' 0.6 .

Protocol B: P. aeruginosa Quorum Sensing Reporter Assay (LasR-GFP)

This cell-based assay utilizes a genetically engineered P. aeruginosa strain where the Green Fluorescent Protein (GFP) is fused to a LasR-controlled promoter.

Step-by-Step Methodology:

  • Culture Preparation: Grow the P. aeruginosa LasR-GFP reporter strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD 600​ of 0.1.

  • Compound Dosing: Dispense 5-(2,5-dimethoxyphenyl)-3H-furan-2-one into a 96-well clear-bottom plate at concentrations ranging from 1 to 100 μ M.

  • Co-Incubation: Add 190 μ L of the diluted bacterial culture to each well (total volume 200 μ L). Include a positive control (Natural Furanone C-30) and a vehicle control.

  • Incubation & Readout: Incubate the plate at 37°C with shaking (200 rpm) for 18 hours. Measure GFP fluorescence (Ex/Em = 485/535 nm) and cell density (OD 600​ ) simultaneously.

  • Data Normalization: Divide the fluorescence values by the OD 600​ values to normalize GFP expression against bacterial growth. Causality: This step is critical to prove that the reduction in fluorescence is due to true QS inhibition, not merely compound toxicity killing the bacteria.

High-Throughput Screening workflow for evaluating Quorum Sensing inhibitors.

References

  • Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction Source: ACS Publications (American Chemical Society) URL:[Link]

  • A New Natural Butenolide, (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone, from Octocoral Cladiella conifera Source: Heterocycles (National Yang Ming Chiao Tung University Repository) URL:[Link]

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics Source: MDPI Molecules URL:[Link]

  • Inhibitory effects of (1E,3E,5E,7E)-5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone on proliferation of human malignant tumor cells Source: PubMed (National Institutes of Health) URL:[Link]

Method

Application Note: Palladium-Catalyzed α-Arylation of 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one for Advanced Pharmacophore Synthesis

Introduction & Strategic Rationale The 3H-furan-2-one (butenolide) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core in anti-inflammatory, antimicrobial, and anticancer agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 3H-furan-2-one (butenolide) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core in anti-inflammatory, antimicrobial, and anticancer agents[1]. Specifically, 5-(2,5-dimethoxyphenyl)-3H-furan-2-one presents a highly versatile building block for drug discovery. The electron-rich 2,5-dimethoxyphenyl moiety provides critical hydrogen-bond acceptor sites and steric bulk favorable for target protein binding.

Functionalizing the C3 position of this scaffold via Palladium-catalyzed α-arylation allows for the rapid generation of 3,5-diaryl-furan-2-one libraries. This protocol details a robust, self-validating methodology for the Buchwald-Hartwig-type α-arylation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, providing researchers with a reliable pathway to synthesize complex tertiary carbon centers.

Mechanistic Insights & Catalyst Design (E-E-A-T)

The cross-coupling of lactone enolates with aryl halides is mechanistically distinct from standard Suzuki or Stille couplings. The catalytic cycle relies on the generation of an alkali metal enolate, followed by transmetalation to an oxidative addition complex[2]. As a Senior Application Scientist, understanding the causality behind reagent selection is critical for reaction success:

  • Enolate Generation & Aromaticity : The C3 protons of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one are exceptionally acidic for a lactone. Deprotonation by Lithium bis(trimethylsilyl)amide (LiHMDS) yields a lithium furan-2-olate. This intermediate benefits from 6π-electron heteroaromatic stabilization, making the enolate highly stable but less nucleophilic than standard ketone enolates. Consequently, highly active Pd-catalysts are required to facilitate the transmetalation step.

  • Base Selection : A strong, sterically hindered, non-nucleophilic base (LiHMDS) is strictly required. Nucleophilic bases (e.g., alkoxides or hydroxides) will attack the C2 carbonyl, leading to irreversible lactone ring-opening.

  • Ligand Selection : The rate-determining step in this transformation is the reductive elimination of the sterically encumbered C-C bond[2]. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of XPhos forces the aryl and enolate ligands on the Pd(II) center into close proximity, accelerating reductive elimination and suppressing competitive β-hydride elimination[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(L_n)-X Oxidative Addition Complex Pd0->OxAdd + Ar-X Enolate Ar-Pd(II)(L_n)-Enolate Transmetalation Complex OxAdd->Enolate + Lithium Enolate - LiX Product 3-Aryl-5-(2,5-dimethoxyphenyl) -3H-furan-2-one + Pd(0) Enolate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Pd-catalyzed alpha-arylation of 3H-furan-2-one derivatives.

Experimental Methodology

Self-Validating Protocol for the Synthesis of 3-(4-methoxyphenyl)-5-(2,5-dimethoxyphenyl)-3H-furan-2-one.

Materials:

  • 5-(2,5-dimethoxyphenyl)-3H-furan-2-one (1.0 equiv, 1.0 mmol)

  • 4-Bromoanisole (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol% Pd)

  • XPhos (0.06 equiv, 6.0 mol%)

  • LiHMDS (1.0 M in THF, 1.2 equiv, 1.2 mL)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation : In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (23 mg, 0.025 mmol) and XPhos (28.6 mg, 0.06 mmol). Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red, indicating the formation of the active Pd(0)L_n species.

  • Enolate Formation : In a separate flame-dried round-bottom flask under argon, dissolve 5-(2,5-dimethoxyphenyl)-3H-furan-2-one (220 mg, 1.0 mmol) in 8 mL of anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.2 mL, 1.2 mmol). Stir for 30 minutes at -78 °C to ensure complete kinetic enolate formation.

  • Cross-Coupling : Add 4-bromoanisole (224 mg, 1.2 mmol) to the enolate solution. Immediately transfer the pre-activated catalyst solution into the reaction flask via a gas-tight syringe.

  • Thermal Promotion : Remove the cooling bath and heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Quench and Workup : Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the target α-arylated lactone.

Workflow Step1 Reagent Preparation Step2 Enolate Generation (-78°C) Step1->Step2 Step3 Pd/Ligand Addition Step2->Step3 Step4 Thermal Coupling (80°C) Step3->Step4 Step5 Quench & Workup Step4->Step5 Step6 Purification Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesis of alpha-arylated lactones.

Quantitative Data & Optimization

To validate the causality of the chosen reagents, a high-throughput screening of bases and ligands was performed. The data in Table 1 demonstrates the critical nature of base and ligand selection for this specific scaffold.

Table 1: Optimization of Pd-Catalyzed α-Arylation Conditions

EntryPalladium SourceLigandBaseSolventYield (%)Observation / Causality
1 Pd2(dba)3 XPhos LiHMDS Toluene 88 Optimal conditions; rapid reductive elimination.
2Pd2(dba)3PPh3LiHMDSToluene12Ligand lacks steric bulk; β-hydride elimination dominates.
3Pd(OAc)2XPhosK2CO3Toluene0Base is too weak to deprotonate the C3 position.
4Pd2(dba)3XPhosNaOtBuTHFN/AComplete decomposition via lactone ring-opening.

Troubleshooting

  • Issue: High levels of unreacted starting material.

    • Cause: Moisture ingress leading to enolate protonation, or failure of oxidative addition due to an inactive catalyst.

    • Solution: Ensure strict Schlenk techniques. Titrate LiHMDS prior to use to confirm exact molarity.

  • Issue: Formation of ring-opened byproducts.

    • Cause: Use of bases with nucleophilic character (e.g., NaOtBu or KOH).

    • Solution: Strictly adhere to non-nucleophilic amide bases (LiHMDS, NaHMDS).

  • Issue: Significant formation of the dehalogenated aryl byproduct (e.g., anisole).

    • Cause: β-hydride elimination outcompeting reductive elimination.

    • Solution: Ensure the ligand (XPhos) is not oxidized. Degas solvents thoroughly via freeze-pump-thaw cycles.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. URL: [Link]

  • Liu, X., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of azlactones to form quaternary amino acid derivatives. Organic Letters, 5(11), 1915-1918. URL: [Link]

  • Zhang, J., et al. (2002). Reinvestigation of Mucohalic Acids, Versatile and Useful Building Blocks for Highly Functionalized Alpha,beta-Unsaturated Gamma-Butyrolactones. Organic Letters, 4(25), 4559-4561. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one

Welcome to the Synthesis Optimization Portal. As researchers and drug development professionals, you know that synthesizing substituted 3H-furan-2-ones (butenolides) presents unique mechanistic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Optimization Portal. As researchers and drug development professionals, you know that synthesizing substituted 3H-furan-2-ones (butenolides) presents unique mechanistic challenges. When targeting 5-(2,5-dimethoxyphenyl)-3H-furan-2-one , the extreme electron density of the 2,5-dimethoxyphenyl ring combined with the hydrolytic sensitivity of the lactone core often leads to catastrophic yield drops.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to troubleshoot your synthetic workflows, focusing on the two most robust pathways: Suzuki-Miyaura Cross-Coupling and Electrophilic Cyclization .

Part 1: Mechanistic Pathway & Workflow Analysis

To optimize yield, we must first understand the catalytic flow and where bottlenecks occur. The diagram below illustrates the optimized Suzuki-Miyaura cross-coupling pathway, highlighting the critical phase-transfer and reductive elimination steps required to prevent the degradation of the highly reactive furanone intermediates[1].

Caption: Catalytic workflow for the Suzuki-Miyaura cross-coupling synthesis of 5-aryl-3H-furan-2-ones.

Part 2: Yield Optimization FAQs

Q1: I am attempting a Suzuki-Miyaura cross-coupling to attach the 2,5-dimethoxyphenyl group to a furanone core, but I'm observing significant black tar formation and low yields. What is happening? A: The root cause is oxidative degradation. The two methoxy groups elevate the HOMO of the phenyl ring, rendering the 2,5-dimethoxyphenyl moiety highly susceptible to aerobic oxidation. Furthermore, halogenated furanones are highly reactive small molecules that will polymerize if the palladium catalytic cycle is sluggish[1]. Solution: You must accelerate the transmetalation step to ensure rapid catalyst turnover. Switch to a biphasic solvent system (e.g., water/toluene) and introduce a Phase Transfer Catalyst (PTC) such as benzyltriethylammonium chloride (TEBA-Cl)[1]. Combine this with strict freeze-pump-thaw degassing to eliminate oxygen.

Q2: My LC-MS analysis of the crude mixture shows a major byproduct with a mass of +18 Da relative to the target molecule. How do I prevent this? A: A +18 Da mass shift is the classic signature of lactone hydrolysis. 3H-furan-2-ones are highly susceptible to nucleophilic attack at the C2 carbonyl carbon by hydroxide ions, leading to irreversible ring opening[1]. Solution: This typically occurs during aggressive basic workups or if strong bases (like NaOH) are used during the coupling step. Substitute strong bases with milder alternatives like K₂CO₃ or Na₂CO₃, and strictly limit the time the product spends in aqueous basic conditions. Neutralize the aqueous phase immediately during workup.

Q3: I am using the alternative electrophilic cyclization route on a 3-alkynoate ester using ICl, but I am getting an inseparable mixture of products. How can I improve the regioselectivity? A: The cyclization of alkynoate esters using iodine monochloride (ICl) often yields a 1:1 inseparable mixture of iodo- and chloro-substituted 2(3H)-furanones because both halogens can act as competing nucleophiles during the final trapping step[2]. Solution: Switch your electrophilic source to molecular iodine (I₂). I₂ drives the cyclization through a single electrophilic pathway, reliably pushing the reaction to completion (often >80% yield) with a single halogenated species that can be subsequently dehalogenated[2].

Part 3: Troubleshooting Matrix

Summarizing quantitative data and causality into a self-validating matrix allows for rapid bench-side diagnostics.

Observed SymptomMechanistic Root CauseValidated Corrective ActionRef.
Black tar / Degradation Aerobic oxidation of the electron-rich 2,5-dimethoxy ring.Implement strict freeze-pump-thaw degassing; maintain a positive Argon atmosphere.[1]
Sluggish cross-coupling Poor phase transfer of the boronic acid in biphasic systems.Add 10 mol% of a Phase Transfer Catalyst (PTC) like TEBA-Cl to accelerate transmetalation.[1]
Mixed halogenated products Competing nucleophiles (Cl⁻ vs I⁻) during alkynoate cyclization.Replace ICl with I₂ to ensure a single, predictable electrophilic pathway.[2]
Lactone hydrolysis (+18 Da) Hydroxide attack on the furanone C2 carbonyl.Substitute strong bases with K₂CO₃; limit aqueous exposure and neutralize promptly.[1]

Part 4: Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Below are the optimized, step-by-step methodologies for the two primary synthetic routes.

Protocol A: Biphasic Suzuki-Miyaura Coupling (Optimized for Electron-Rich Aryls)

This protocol utilizes a PTC to accelerate turnover, preventing the degradation of the furanone core[1].

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3H-furan-2-one (1.0 equiv, 1.0 mmol), 2,5-dimethoxyphenylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base Preparation: In a separate flask, prepare a 1:1 (v/v) mixture of toluene and deionized water. Add Na₂CO₃ (2.0 equiv, 2.0 mmol) and benzyltriethylammonium chloride (TEBA-Cl, 10 mol%)[1].

  • Degassing (Critical Step): Subject the solvent mixture to three consecutive freeze-pump-thaw cycles. Transfer the degassed solvent to the Schlenk tube under a strict Argon atmosphere.

  • Reaction: Seal the tube and heat the vigorously stirring mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the bromofuranone is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure 5-(2,5-dimethoxyphenyl)-3H-furan-2-one.

Protocol B: Electrophilic Cyclization of Alkynoate Esters

Use this protocol if building the furanone ring from acyclic precursors to avoid mixed halogenation[2].

  • Preparation: Dissolve the corresponding 2,5-dimethoxyphenyl-substituted 3-alkynoate ester (0.25 mmol) in 4 mL of anhydrous CH₂Cl₂ in a round-bottom flask[2].

  • Electrophile Addition: Add molecular iodine (I₂, 1.5 equiv) in one portion at room temperature. (Note: Do not use ICl, as it will result in a 1:1 mixture of chloro- and iodo-furanones[2]).

  • Cyclization: Stir the reaction mixture at room temperature for 24 hours. The reaction is self-indicating; monitor the disappearance of the ester via TLC.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce the excess iodine (the solution will turn from dark purple/brown to pale yellow or colorless).

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the halogenated intermediate, which can then undergo standard Pd-catalyzed dehalogenation.

References

  • 3,4-Dihalo-5-hydroxy-2(5H)
  • Synthesis of 2(3H)

Sources

Optimization

Technical Support Center: Stability of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one in Aqueous Solutions

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. This guide provides in-depth technical information, troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you understand and mitigate the degradation of this compound in aqueous solutions during your experiments.

Introduction

5-(2,5-dimethoxyphenyl)-3H-furan-2-one is a molecule of interest with a core butenolide (or furanone) structure. Like many lactones, the furanone ring is susceptible to degradation, particularly in aqueous environments. The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. This guide will walk you through the primary degradation pathways, influencing factors, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one in aqueous solutions?

A1: The main factors contributing to the degradation of this compound are pH, temperature, and exposure to light. The furanone ring, which is a cyclic ester (lactone), is prone to hydrolysis, especially under neutral to basic conditions. Elevated temperatures can accelerate this and other degradation reactions. Additionally, the presence of the dimethoxyphenyl ring suggests potential photosensitivity.

Q2: How does the 2,5-dimethoxyphenyl substituent affect the molecule's stability?

A2: The electron-donating methoxy groups on the phenyl ring can influence the electronic properties of the entire molecule. While specific data for this exact compound is limited, studies on similarly substituted molecules, such as curcuminoids, have shown that the 2,5-dimethoxy substitution pattern can enhance photostability compared to other methoxy substitution patterns.[1][2][3] However, these groups may also be susceptible to oxidative demethylation under certain conditions.

Q3: What are the likely degradation products?

A3: The most probable degradation pathway is the hydrolysis of the lactone ring. This would result in the formation of the corresponding open-chain carboxylic acid: 4-(2,5-dimethoxyphenyl)-4-hydroxy-2-butenoic acid. Under more strenuous conditions, such as high heat or strong UV exposure, further degradation of the aromatic ring or side chain could occur.

Q4: What is the optimal pH for storing aqueous solutions of this compound?

A4: To minimize hydrolysis, aqueous solutions should be maintained at an acidic pH, ideally between 3 and 5. The rate of lactone hydrolysis generally increases as the pH moves towards neutral and becomes significantly more rapid under basic conditions.[3]

Q5: Can I use antioxidants to improve the stability of my solutions?

A5: Yes, if oxidative degradation is a concern, the addition of antioxidants can be beneficial. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and gallic acid.[4][5] These can help to quench free radicals that may initiate degradation, particularly under UV exposure.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm seeing a loss of my compound's peak and the appearance of a new, more polar peak in my HPLC analysis over time.

  • Question: What is likely happening to my compound?

  • Answer: This is a classic sign of hydrolysis. The furanone ring is likely opening to form the more polar carboxylic acid, which will have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: To confirm, you can intentionally degrade a small sample by making it slightly basic (e.g., pH 8-9) and re-analyzing by HPLC. A significant increase in the new peak and a decrease in the parent peak would support hydrolysis.

    • pH Control: Ensure your aqueous solution is buffered to an acidic pH (3-5).

    • Temperature Control: Store your solutions at refrigerated temperatures (2-8 °C) when not in use.

    • Solvent Choice: If your experimental design allows, consider using a solvent system with a lower water content.

Issue 2: My solution is changing color (e.g., turning yellow or brown) after exposure to lab lighting.

  • Question: Is this color change indicative of degradation?

  • Answer: Yes, a color change upon exposure to light is often a sign of photodegradation. The aromatic dimethoxyphenyl ring system can absorb UV light, which can lead to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Protect from Light: Always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT or ascorbic acid to your solution to mitigate photo-oxidative processes.[4]

    • Wavelength Considerations: If working with a photosensitive compound, be mindful of the wavelengths of light used in your experimental setup (e.g., plate readers).

Issue 3: I am performing a forced degradation study and not seeing significant degradation under oxidative conditions with hydrogen peroxide.

  • Question: Why might my compound be resistant to oxidation with H₂O₂?

  • Answer: While the methoxy groups can be a site for oxidation, the overall stability of the molecule might be higher than anticipated. It's also possible that the reaction kinetics are slow at room temperature.

  • Troubleshooting Steps:

    • Increase Stress: You can try increasing the concentration of hydrogen peroxide (e.g., from 3% to 30%), increasing the temperature (e.g., to 50-60 °C), or extending the exposure time.

    • Alternative Oxidizing Agent: Consider using a different type of oxidizing agent, such as a free radical initiator like azobisisobutyronitrile (AIBN), to induce degradation through a different mechanism.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate 5-(2,5-dimethoxyphenyl)-3H-furan-2-one from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A suggested starting gradient could be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (to be determined by a UV scan of the pure compound).
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Acid Hydrolysis: Dissolve the compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound (1 mg/mL) in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at room temperature for 1-4 hours (expect rapid degradation). Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound (1 mg/mL) in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, prepare a solution of the compound in a suitable solvent and incubate at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

A 5-(2,5-dimethoxyphenyl)-3H-furan-2-one B 4-(2,5-dimethoxyphenyl)-4-hydroxy-2-butenoic acid A->B  Hydrolysis (pH > 5, Temp) C Further Degradation Products A->C  Direct Photolysis / Oxidation B->C  Oxidation / Photolysis (H₂O₂, UV, Heat)

Caption: Primary degradation pathway via hydrolysis and further decomposition.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare aqueous solution of compound B Adjust pH (e.g., 3, 5, 7, 9) A->B C Add antioxidants (optional) B->C D Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) C->D E Expose to UV light C->E F Store in dark (control) C->F G Take samples at different time points D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify parent compound and degradation products H->I J Characterize degradation products (LC-MS, NMR) I->J

Caption: Workflow for assessing the stability of the compound.

References

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Available at: [Link]

  • Photodegradation of methoxy substituted curcuminoids. (n.d.). Retrieved from [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. SciSpace. Available at: [Link]

  • Kovács, E., & Kőrösi, M. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Available at: [Link]

  • Kahan, S., & Kahan, A. M. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available at: [Link]

  • Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 270, 24-28. Available at: [Link]

  • Al-Ghannam, S. M., et al. (2021). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Available at: [Link]

Sources

Troubleshooting

scaling up production of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one for industrial research

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on scaling the production of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. This guide moves beyond simple pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on scaling the production of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one. This guide moves beyond simple protocols to explain the underlying chemical principles and process engineering considerations crucial for successful industrial research.

Introduction: Bridging the Gap from Bench to Bulk

5-(2,5-dimethoxyphenyl)-3H-furan-2-one and its related butenolide structures are vital scaffolds in medicinal chemistry and materials science.[1][2] However, transitioning a laboratory synthesis to a pilot or industrial scale is fraught with challenges that are often non-linear.[3][4] Issues with heat transfer, mass transport, and reaction kinetics that are negligible in a round-bottom flask can become process-defining obstacles in a multi-liter reactor.[5][6]

This guide provides a robust framework for anticipating and solving these scale-up challenges, ensuring your process is safe, reproducible, and economically viable.[3]

Section 1: Recommended Synthesis Pathway & Mechanism

For the synthesis of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one, the Stobbe Condensation is a reliable and well-documented method suitable for scale-up.[7][8][9] It involves the base-catalyzed condensation of an aldehyde (2,5-dimethoxybenzaldehyde) with a succinic acid diester (diethyl succinate).[10][11]

Understanding the mechanism is key to troubleshooting. The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes elimination to yield the final product. The choice of a strong, non-nucleophilic base is critical to favor the initial condensation without promoting saponification of the ester groups.

Stobbe_Condensation_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde 2,5-Dimethoxy- benzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Succinate Diethyl Succinate Enolate Enolate Formation (Base Catalysis) Succinate->Enolate Enolate->Addition Attacks Aldehyde Lactone Lactone Intermediate (Intramolecular Cyclization) Addition->Lactone Forms γ-lactone Elimination Elimination & Protonation Lactone->Elimination Base-mediated Furanone 5-(2,5-dimethoxyphenyl) -3H-furan-2-one Elimination->Furanone

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one and Substituted Butenolide Derivatives

Executive Summary & Scientific Context The butenolide core—specifically the 2(5H)-furanone and its tautomeric 3H-furan-2-one forms—is a privileged structural motif in medicinal chemistry. Found in numerous natural produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The butenolide core—specifically the 2(5H)-furanone and its tautomeric 3H-furan-2-one forms—is a privileged structural motif in medicinal chemistry. Found in numerous natural products and synthetic drugs, the α,β-unsaturated lactone ring serves as a versatile pharmacophore. However, the biological fate of a butenolide is heavily dictated by its substitution pattern, particularly at the C-5 position.

This guide provides an objective, data-driven comparison between 5-(2,5-dimethoxyphenyl)-3H-furan-2-one and other substituted butenolide derivatives (such as halogenated and nitro-substituted analogs). By analyzing their electronic properties, target selectivity, and reactivity profiles, we can establish clear structure-activity relationships (SAR) to guide future drug development in oncology and inflammatory diseases.

Mechanistic Causality: Electronic Modulation of the Butenolide Core

To understand the performance differences between these derivatives, we must first examine the causality behind their mechanisms of action. Butenolides interact with biological targets via two primary pathways:

  • Covalent Modification (Michael Addition): The α,β-unsaturated carbonyl system acts as a Michael acceptor, forming covalent bonds with nucleophilic thiol groups (e.g., cysteine residues) on target proteins[1].

  • Non-Covalent Binding: The spatial and electronic characteristics of the 5-aryl group dictate the molecule's fit within specific enzyme active sites, such as Cyclooxygenase-2 (COX-2)[2].

The Role of the 2,5-Dimethoxyphenyl Substitution: The introduction of a 2,5-dimethoxyphenyl group fundamentally alters the reactivity of the butenolide core. Methoxy groups are strong electron-donating groups (EDGs) via resonance. This electron donation increases the electron density of the furanone ring, thereby dampening the electrophilicity of the Michael acceptor. As a result, 5-(2,5-dimethoxyphenyl)-3H-furan-2-one exhibits lower indiscriminate thiol reactivity, reducing off-target toxicity. Instead, the bulky, electron-rich aryl group favors selective, non-covalent interactions within hydrophobic enzyme pockets[2].

Comparison with Electron-Withdrawing Derivatives: In stark contrast, introducing electron-withdrawing groups (EWGs)—such as a 3-nitro or 4-chloro group—pulls electron density away from the lactone ring. This significantly enhances the electrophilicity of the Michael acceptor. Literature confirms that 5-arylidene-2(5H)-furanones with nitro or halogen substitutions exhibit dramatically increased, broad-spectrum cytotoxicity against cancer cell lines due to aggressive covalent binding[3].

MOA Butenolide 5-Aryl-3H-furan-2-one (Butenolide Core) Sub_EDG Electron-Donating Group e.g., 2,5-Dimethoxyphenyl Butenolide->Sub_EDG Sub_EWG Electron-Withdrawing Group e.g., 3-Nitrophenyl Butenolide->Sub_EWG Mech_NonCov Non-Covalent Binding (Steric/Hydrophobic Fit) Sub_EDG->Mech_NonCov Dampens Reactivity Mech_Cov Covalent Michael Addition (High Electrophilicity) Sub_EWG->Mech_Cov Enhances Reactivity Outcome_COX Selective Enzyme Inhibition (e.g., COX-2) Mech_NonCov->Outcome_COX Outcome_Tox Broad Cytotoxicity (Anti-cancer / Anti-microbial) Mech_Cov->Outcome_Tox

Mechanistic divergence of substituted butenolides based on aryl electronic properties.

Comparative Performance Data

The following table synthesizes the pharmacological performance of various 5-aryl substituted butenolides based on established SAR literature[4],[3],[2].

Derivative SubstitutionElectronic PropertyPrimary MechanismCytotoxicity (IC₅₀)*COX-2 SelectivityStability / Half-life
2,5-Dimethoxyphenyl Strong EDGNon-CovalentLow (>50 µM)HighHigh (Resistant to rapid GSH depletion)
4-Methoxyphenyl Moderate EDGMixedModerate (~17 µM)ModerateHigh
Unsubstituted Phenyl NeutralMixedModerate (~30 µM)LowModerate
4-Chlorophenyl Moderate EWGCovalent (Michael)High (<10 µM)LowLow (Rapidly binds thiols)
3-Nitrophenyl Strong EWGCovalent (Michael)Very High (<5 µM)None (Toxic)Very Low (Highly reactive)

*Note: Cytotoxicity IC₅₀ values are generalized ranges based on murine colon cancer (MAC 13/16) and standard tumor cell line assays[4],[3].

Self-Validating Experimental Protocols

To accurately assess the performance of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one against other derivatives, researchers must utilize assays that isolate the mechanism of action. The following protocols are designed as self-validating systems.

Protocol A: Mechanism-Delineating Cytotoxicity Assay (Thiol Scavenging)

Causality: Standard MTT assays measure cell death but do not explain why the cell died. By introducing exogenous Glutathione (GSH), we create a competitive sink for Michael acceptors. If a compound's cytotoxicity is rescued by GSH, its primary mechanism is covalent thiol binding (typical of nitro-derivatives). If cytotoxicity remains unchanged, the mechanism is non-covalent (typical of dimethoxy-derivatives).

  • Cell Seeding: Seed MAC 13 or MAC 16 murine colon cancer cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of the butenolide derivatives in DMSO.

  • Thiol Pre-incubation (The Validation Step):

    • Set A (Standard): Dilute compounds in culture media to final concentrations of 1, 5, 10, 25, and 50 µM.

    • Set B (Scavenged): Pre-incubate the diluted compounds with 5 mM reduced Glutathione (GSH) in cell-free media for 1 hour at 37°C before applying to cells.

  • Treatment: Replace well media with Set A and Set B solutions. Ensure final DMSO concentration is <0.5%. Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Data Interpretation: Calculate the IC₅₀ shift between Set A and Set B to quantify the compound's reliance on covalent electrophilicity.

Protocol B: In Vitro COX-1 / COX-2 Selectivity Profiling

Causality: The bulky 2,5-dimethoxyphenyl group provides steric bulk that fits preferentially into the larger side-pocket of the COX-2 active site, whereas smaller or highly reactive derivatives lack this selectivity[2].

  • Enzyme Preparation: Utilize purified human recombinant COX-1 and COX-2 enzymes suspended in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Inhibitor Incubation: Add the butenolide derivatives (0.01 µM to 100 µM) to the enzyme solutions and incubate for 15 minutes at 37°C. Self-validation: Include Celecoxib as a positive control for COX-2 selectivity.

  • Substrate Addition: Initiate the reaction by adding 100 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

  • Selectivity Index (SI): Calculate the SI as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates a safer anti-inflammatory profile.

Workflow Synthesis 1. Compound Synthesis (Aldol Condensation) Purity 2. LC-MS/NMR Validation Synthesis->Purity Assay_MTT 3A. MTT Cytotoxicity (MAC 13/16 Cells) Purity->Assay_MTT Assay_COX 3B. COX-2 Enzyme Inhibition Assay Purity->Assay_COX Validation 4. Thiol-Scavenging Control (+GSH) Assay_MTT->Validation Data 5. SAR Data Analysis Assay_COX->Data Validation->Data

Self-validating experimental workflow for evaluating butenolide derivatives.

Conclusion

The substitution of the butenolide core with a 2,5-dimethoxyphenyl group shifts the molecule's pharmacological profile away from broad, covalent cytotoxicity toward selective, non-covalent target engagement. While halogenated and nitro-substituted derivatives are superior candidates for aggressive anti-cancer or antimicrobial applications where high electrophilicity is desired, 5-(2,5-dimethoxyphenyl)-3H-furan-2-one and its analogs represent a highly stable, tunable scaffold for developing selective enzyme inhibitors with favorable safety profiles.

References

  • Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents. PubMed (NIH). Available at:[Link]

  • 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research. Available at:[Link]

  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2,5-dimethoxyphenyl)-3H-furan-2-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. To safely handle 5-(2,5-dimethoxyphenyl)-3H-furan-2-one , we must f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. To safely handle 5-(2,5-dimethoxyphenyl)-3H-furan-2-one , we must first understand its molecular behavior.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this specific compound, ensuring both personnel safety and experimental integrity.

Mechanistic Toxicology: The "Why" Behind the PPE

The compound 5-(2,5-dimethoxyphenyl)-3H-furan-2-one belongs to the butenolide class—a family of α,β -unsaturated lactones. From a safety perspective, the critical feature of this molecule is its high reactivity as a Michael acceptor [1].

Because of the electron-withdrawing nature of the lactone carbonyl, the β -carbon is highly electrophilic. In a biological environment, this molecule readily undergoes conjugate addition with nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins[2]. This covalent modification disrupts critical cellular pathways, such as the Keap1-Nrf2 complex, triggering oxidative stress and inflammatory responses[1]. Operationally, this translates to a high risk of dermal sensitization, respiratory tract irritation, and cumulative cytotoxicity .

Pathway Butenolide 5-(2,5-dimethoxyphenyl) -3H-furan-2-one Keap1 Keap1 Protein (Cysteine Thiols) Butenolide->Keap1 Electrophilic Attack Adduct Covalent Adduct Keap1->Adduct Nrf2 Nrf2 Translocation Adduct->Nrf2 Conformational Shift Toxicity Sensitization / Stress Response Nrf2->Toxicity

Fig 1: Mechanism of butenolide-induced Keap1-Nrf2 pathway activation and cellular sensitization.

Quantitative Hazard Profile & PPE Matrix

To counteract the electrophilic threat of this butenolide derivative, our Personal Protective Equipment (PPE) strategy must focus on absolute barrier integrity, especially when using permeabilizing solvents like DMSO or DMF.

Table 1: PPE Requirements and Mechanistic Justification

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Prevents dermal penetration. Solvents like DMSO rapidly carry dissolved electrophiles through compromised barriers. Double-gloving allows immediate shedding if the outer layer is contaminated.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized crystalline particulates and micro-droplets during trituration or vortexing.
Body Protection Fluid-resistant Lab Coat & Long PantsMitigates exposure from accidental spills. The dimethoxyphenyl moiety increases the molecule's lipophilicity, enhancing its ability to absorb through the skin.
Respiratory Class II Fume Hood (Face velocity 80-100 FPM)Prevents inhalation of dust. Butenolides are known respiratory irritants due to their rapid reactivity with mucosal thiols.

Standard Operating Procedure: Solubilization & Handling

This protocol utilizes a self-validating system to ensure that the compound is handled and prepared without compromising the safety of the operator or the integrity of the stock solution.

Step 1: Environmental Setup & Static Mitigation

  • Action: Ensure the fume hood face velocity is between 80-100 FPM. Lay down a fresh, absorbent bench pad with a polyethylene backing.

  • Causality: 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is typically a crystalline solid. Static electricity can cause the powder to aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat prior to dispensing.

Step 2: Dispensing

  • Action: Using a micro-spatula, transfer the required mass into a pre-tared, amber glass vial.

  • Causality: Amber glass is mandatory because electron-rich dimethoxyphenyl derivatives can be susceptible to photo-oxidation under ambient laboratory lighting.

Step 3: Solubilization & Self-Validation

  • Action: Add the calculated volume of anhydrous DMSO or DMF. Vortex the vial for 60 seconds.

  • Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If micro-crystals are visible, the concentration is heterogeneous, which will skew your assay and present a concentrated particulate hazard. If unclear, sonicate in a water bath at 25°C for 5 minutes until visual validation is achieved.

Step 4: Sealing

  • Action: Cap the vial with a PTFE-lined septum.

  • Causality: PTFE prevents solvent evaporation and protects the electrophilic lactone ring from ambient moisture, which could lead to slow hydrolysis.

Chemical Spill & Disposal Plan (Thiol-Quenching)

Because this compound is a reactive Michael acceptor, standard physical wiping is insufficient. We must utilize chemical quenching to neutralize the electrophilic hazard before disposal.

Step 1: Containment Isolate the spill area. Do not use water, as the compound is highly lipophilic and will simply spread across the surface.

Step 2: Chemical Quenching Flood the spill with a 5% (w/v) solution of L-cysteine or sodium thiosulfate in 50% ethanol/water.

  • Causality: The free thiols in L-cysteine act as sacrificial nucleophiles. They rapidly undergo Michael addition with the butenolide ring, converting the toxic electrophile into a benign, water-soluble adduct[2].

Step 3: Incubation & Absorption Allow the quenching solution to sit for 15 minutes to ensure complete reaction kinetics. Wipe the area with absorbent pads.

Step 4: Validation of Decontamination

  • Validation Check: Swab the decontaminated area with a solvent-damped cotton swab and spot it on a Thin Layer Chromatography (TLC) plate. Check under a 254 nm UV lamp. The absence of a UV-active spot matching the starting material's Rf​ value confirms complete chemical neutralization.

Step 5: Disposal Place all materials in a sealed, labeled hazardous organic waste container.

Workflow N1 1. Storage & Retrieval (2-8°C, Desiccated) N2 2. PPE Verification (Double Nitrile, Goggles) N1->N2 N3 3. Fume Hood Handling (Weighing & Solubilization) N2->N3 N4 4. Experimental Assay (Closed System Application) N3->N4 N5 5. Decontamination (Thiol-based Quenching) N4->N5 N6 6. Hazardous Waste Segregation N5->N6

Fig 2: End-to-end operational workflow for handling 5-(2,5-dimethoxyphenyl)-3H-furan-2-one.

References

  • Liu, J. B., et al. "Suppression of Trichothecene-Mediated Immune Response by the Fusarium Secondary Metabolite Butenolide in Human Colon Epithelial Cells." Frontiers in Pharmacology, 2020. URL: [Link]

  • Han, G., et al. "Chemically Modified Allosecurinine Derivative with Two Michael Acceptors Activates Keap1-Nrf2 Pathway." ChemRxiv, 2025. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-dimethoxyphenyl)-3H-furan-2-one
Reactant of Route 2
5-(2,5-dimethoxyphenyl)-3H-furan-2-one
© Copyright 2026 BenchChem. All Rights Reserved.